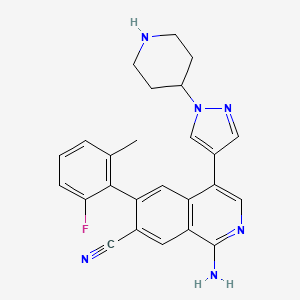

Hpk1-IN-30

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H23FN6 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

1-amino-6-(2-fluoro-6-methylphenyl)-4-(1-piperidin-4-ylpyrazol-4-yl)isoquinoline-7-carbonitrile |

InChI |

InChI=1S/C25H23FN6/c1-15-3-2-4-23(26)24(15)19-10-20-21(9-16(19)11-27)25(28)30-13-22(20)17-12-31-32(14-17)18-5-7-29-8-6-18/h2-4,9-10,12-14,18,29H,5-8H2,1H3,(H2,28,30) |

InChI Key |

UWYFMCQFODZGKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)C(=NC=C3C4=CN(N=C4)C5CCNCC5)N |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-30: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on representative tool compounds like Hpk1-IN-30, in the context of T-cell biology. It details the underlying signaling pathways, presents quantitative data on inhibitor potency, outlines key experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows.

Introduction: HPK1 as a Negative Regulator of T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] Within the immune system, HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][3][4][5][6] Upon TCR engagement, HPK1 is activated and initiates a signaling cascade that dampens T-cell activation and effector functions.[4][7] This intrinsic braking mechanism prevents excessive immune responses but can also be exploited by tumors to evade immune surveillance.[1] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to restore and enhance anti-tumor T-cell activity.[1][3][5]

The HPK1 Signaling Pathway in T-Cells

TCR stimulation triggers the recruitment of HPK1 to a signaling complex involving the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][4][7] Once activated through phosphorylation, HPK1 acts directly on SLP-76.[7][8][9]

The key inhibitory functions of HPK1 are:

-

Phosphorylation of SLP-76: Activated HPK1 phosphorylates SLP-76 at a specific residue, Serine 376 (Ser376).[3][5][6][10]

-

Recruitment of 14-3-3 Proteins: This phosphorylation event creates a binding site for 14-3-3 proteins, which are negative regulators.[4][7]

-

Ubiquitination and Degradation: The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5][7][8][9]

-

Signal Attenuation: The degradation of the crucial SLP-76 adaptor protein destabilizes the TCR signaling complex, effectively terminating downstream signals and attenuating the T-cell response.[4][7][8]

Mechanism of Action of HPK1 Inhibition

HPK1 inhibitors, such as the tool compound this compound, are typically ATP-competitive small molecules that bind to the kinase domain of HPK1, blocking its catalytic activity.[3] This inhibition prevents the downstream cascade of negative regulation, thereby sustaining and amplifying T-cell activation signals.

The mechanism proceeds as follows:

-

Blockade of Kinase Activity: The inhibitor occupies the ATP-binding pocket of HPK1, preventing it from phosphorylating its substrates.

-

Prevention of SLP-76 Phosphorylation: Consequently, SLP-76 is not phosphorylated at Ser376.[3][10]

-

Stabilization of SLP-76: Without the phosphorylation mark, 14-3-3 proteins cannot bind, and SLP-76 is shielded from ubiquitination and degradation.[7]

-

Enhanced Downstream Signaling: The stabilized SLP-76 protein continues to mediate TCR signaling, leading to increased and sustained activation of downstream pathways, including the phosphorylation of PLCγ1 and ERK1/2.[6][7]

-

Augmented T-Cell Function: This enhanced signaling translates into robust T-cell effector functions, including increased production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and enhanced cytotoxic activity.[4][5][7][10]

-

Overcoming Immunosuppression: Pharmacological inhibition of HPK1 has been shown to revert the immune suppression imposed by factors in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[1]

Quantitative Data: Potency of HPK1 Inhibitors

The efficacy of HPK1 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for potency. The table below summarizes representative data for various potent HPK1 inhibitors.

| Compound/Inhibitor | Assay Type | IC50 / EC50 Value | Cell Type / System | Source |

| Lead Compound [I] | HPK1 Kinase Activity | IC50: 0.2 nM | Recombinant Enzyme | [11] |

| Lead Compound [I] | pSLP76(S376) Cellular Assay | IC50: 3 nM | Jurkat T-cells | [11] |

| Lead Compound [I] | Primary T-cell IL-2 Assay | EC50: 1.5 nM | Primary Human T-cells | [11] |

| KHK-6 | HPK1 Kinase Activity | IC50: 20 nM | Recombinant Enzyme | [5] |

| Compound 2 (Degrader) | pSLP76-S376 Inhibition | IC50: < 10 nM (approx.) | CD4+ & CD8+ T-cells | [7] |

| Compound 2 (Degrader) | HPK1 Degradation | EC50: 11.47 nM | CD4+ T-cells | [7] |

| Compound 2 (Degrader) | HPK1 Degradation | EC50: 26.03 nM | CD8+ T-cells | [7] |

| M074-2865 | HPK1 Kinase Activity | IC50: 2.93 ± 0.09 µM | Recombinant Enzyme | [12] |

| ISR-05 | HPK1 Kinase Activity | IC50: 24.2 ± 5.07 µM | Recombinant Enzyme | [13] |

| ISR-03 | HPK1 Kinase Activity | IC50: 43.9 ± 0.134 µM | Recombinant Enzyme | [13] |

Experimental Protocols

The characterization of HPK1 inhibitors relies on a suite of standardized in vitro and cellular assays.

HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Methodology:

-

Reaction Setup: A kinase reaction is prepared in a 384-well plate containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor at various concentrations (or DMSO as a vehicle control).

-

Incubation: The plate is incubated at room temperature (e.g., for 2 hours) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the HPK1 activity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

This assay measures the direct downstream effect of HPK1 inhibition in a cellular context.

Methodology:

-

Cell Culture: Jurkat T-cells or isolated primary human T-cells (e.g., CD8+) are used.

-

Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor or DMSO for a defined period (e.g., 24 hours).[7]

-

T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies (e.g., OKT3) for a short duration (e.g., 2-5 minutes) to activate the TCR pathway and induce HPK1-mediated SLP-76 phosphorylation.[6][7]

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 at Serine 376.

-

Flow Cytometry: The level of pSLP-76 is quantified on a per-cell basis using a flow cytometer.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each condition. IC50 values are calculated by plotting the reduction in MFI against the inhibitor concentration.[10]

T-Cell Cytokine Production Assay

This functional assay measures the effect of HPK1 inhibition on a key T-cell effector function: cytokine secretion.

Methodology:

-

Cell Culture: Isolated primary human CD8+ T-cells or Peripheral Blood Mononuclear Cells (PBMCs) are cultured.

-

Inhibitor Treatment: Cells are treated with the HPK1 inhibitor (e.g., at 1 µM) or DMSO.[10]

-

T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies for an extended period (e.g., 24-72 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is harvested.

-

Cytokine Measurement: The concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using a Cytokine Bead Array (CBA) and flow cytometry, or by ELISA.[10]

-

Data Analysis: The fold-increase in cytokine secretion in inhibitor-treated cells relative to DMSO-treated controls is calculated. EC50 values can be determined from a dose-response experiment.

Conclusion

HPK1 is a well-validated negative regulator of T-cell activation, acting primarily through the phosphorylation and subsequent degradation of the key adaptor protein SLP-76.[3][4][7][10] The mechanism of action for HPK1 inhibitors like this compound is the direct, ATP-competitive blockade of this kinase activity. This intervention stabilizes SLP-76, leading to sustained TCR signaling, enhanced downstream pathway activation, and ultimately, a significant boost in T-cell effector functions such as cytokine production and cytotoxicity.[4][5][10] The ability of these inhibitors to augment T-cell responses, even in the presence of immunosuppressive signals, underscores their potential as a powerful therapeutic modality in cancer immunotherapy.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. arcusbio.com [arcusbio.com]

- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

What is the role of HPK1 in immune suppression?

An In-depth Technical Guide to the Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function and a highly promising therapeutic target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 acts as an intracellular checkpoint, attenuating T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][3] Its kinase activity, not merely its scaffolding function, is pivotal in mediating immune suppression across various immune cell types, including T cells, B cells, and dendritic cells (DCs).[4][5] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, boost cytokine production, and reverse the suppressive effects of the tumor microenvironment (TME), making it an attractive target for small molecule inhibitors.[4][5][6] This guide details the molecular mechanisms of HPK1-mediated immune suppression, presents quantitative data on its inhibition, outlines key experimental methodologies, and discusses its role as a therapeutic target.

The HPK1 Signaling Pathway in T-Cell Suppression

HPK1 functions as a key negative feedback regulator immediately downstream of the T-cell receptor (TCR).[1] Upon TCR engagement with an antigen, a signaling cascade is initiated that leads to the activation of HPK1, which in turn dampens the very same activation signals.

Mechanism of Activation and Suppression:

-

TCR Activation and Recruitment: TCR stimulation activates proximal tyrosine kinases like Lck and ZAP-70.[7] ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 is recruited to this signaling complex, often called the "signalosome," at the lipid raft.[1]

-

HPK1 Activation: Within the signalosome, HPK1 is phosphorylated on tyrosine 379 by ZAP-70.[1][7] This phosphorylation creates a docking site for the SH2 domain of SLP-76, leading to a stable interaction.[1] Full catalytic activation of HPK1 requires this interaction, along with autophosphorylation at Threonine 165 and phosphorylation at Serine 171 by kinases such as PKD.[1]

-

SLP-76 Phosphorylation: Once fully active, HPK1 phosphorylates its critical substrate, SLP-76, at Serine 376 (pSLP-76 S376).[2][8]

-

Signal Termination Cascade: The phosphorylation of SLP-76 at S376 initiates the termination of the TCR signal through a multi-step process:

-

14-3-3 Protein Recruitment: pSLP-76 S376 serves as a binding site for 14-3-3 scaffolding proteins.[9][10] The binding of 14-3-3 to SLP-76 destabilizes the signalosome, causing the dissociation of the SLP-76 complex from LAT.[1][8]

-

Ubiquitination and Degradation: The conformational change induced by 14-3-3 binding exposes Lysine 30 (K30) on SLP-76, marking it for ubiquitination and subsequent proteasomal degradation.[9][11]

-

-

Downstream Signal Attenuation: The degradation of SLP-76 dismantles the signaling hub required for downstream pathways. This leads to reduced activation of key effectors like Phospholipase Cγ1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK), resulting in diminished T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[2][8][12]

Impact of HPK1 Across Multiple Immune Cell Types

While its role in T-cells is well-documented, HPK1's suppressive function extends to other key immune players.

-

Dendritic Cells (DCs): In DCs, loss of HPK1 enhances their maturation and antigen presentation capabilities. HPK1-deficient DCs show higher expression of co-stimulatory molecules like CD80 and CD86, produce more pro-inflammatory cytokines such as IL-12, and are more resistant to apoptosis.[13][14] This makes them more potent activators of T-cell responses.[13]

-

B-Cells: HPK1 negatively regulates B-cell receptor (BCR) signaling through a mechanism analogous to TCRs, involving the phosphorylation and subsequent degradation of the SLP-76 homolog, B-cell linker protein (BLNK).[1]

-

Natural Killer (NK) Cells: Inactivation of the HPK1 kinase domain leads to a significant increase in the cytotoxic activity of NK cells against tumor targets.[4]

This broad activity across multiple immune lineages makes HPK1 a particularly compelling target, as its inhibition can simultaneously enhance tumor antigen presentation by DCs and augment the effector functions of T-cells and NK cells.[4]

Quantitative Effects of HPK1 Inhibition

The functional consequences of ablating HPK1 activity have been quantified through genetic knockout/knock-in studies and pharmacological inhibition. Small molecule inhibitors potently block HPK1 kinase activity, leading to a measurable increase in T-cell function.

Table 1: Potency of Small Molecule HPK1 Inhibitors

| Compound / Inhibitor | Assay Type | Target Cell | Potency (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|---|

| Compound "[I]" | Biochemical (HPK1) | - | IC₅₀ = 0.2 nM | [4] |

| Compound "[I]" | Cellular (pSLP76 S376) | Jurkat T-cells | IC₅₀ = 3 nM | [4] |

| Compound "[I]" | Functional (IL-2 production) | Primary T-cells | EC₅₀ = 1.5 nM | [4] |

| Compound 1 | Functional (IL-2 production) | Human PBMCs | EC₅₀ = 226 nM | [15] |

| KHK-6 | Biochemical (HPK1) | - | IC₅₀ = 20 nM | [16][17] |

| Compound 5i | Biochemical (HPK1) | - | IC₅₀ = 0.8 nM | [18] |

| HPK1-IN-3 | Biochemical (HPK1) | - | IC₅₀ = 0.5 nM |[16] |

Table 2: Functional Outcomes of HPK1 Inhibition/Deletion

| Condition | Cell Type | Measurement | Outcome | Reference |

|---|---|---|---|---|

| HPK1 Knockout (KO) | Jurkat T-cells | IL-2 Secretion | Significant increase vs. WT | [3] |

| HPK1 KO | Human CD8+ T-cells | IFN-γ & IL-2 Secretion | Increased secretion vs. WT | [3] |

| HPK1 Kinase-Dead (KD) | Mouse CD8+ T-cells | Anti-tumor response | Enhanced tumor growth inhibition | [19] |

| HPK1 KO | Mouse Dendritic Cells | Co-stimulatory molecules | Higher expression of CD80, CD86 | [1] |

| HPK1 KO | Mouse Dendritic Cells | Cytokine Production | Increased IL-12, reduced IL-10 | [1] |

| HPK1 Inhibition | Human CD8+ T-cells | Resistance to PGE₂ | Reverted immune suppression | [6][20] |

| HPK1 Inhibition | Human CD8+ T-cells | Resistance to Adenosine | Reverted immune suppression |[6] |

Experimental Protocols & Methodologies

Elucidating the function of HPK1 involves a range of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro HPK1 Kinase Assay

This assay directly measures the ability of HPK1 to phosphorylate its substrate (e.g., SLP-76) and is used to determine the potency of inhibitors.

-

Objective: To quantify the enzymatic activity of recombinant HPK1 and assess the IC₅₀ of a test compound.

-

Materials:

-

Recombinant HPK1 enzyme.

-

Substrate: Recombinant SLP-76 protein or a fluorescently labeled peptide substrate (e.g., NH₂-fluorescein-RFARKGSLRQKNV-COOH).[12]

-

Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.015% Brij-35.[12]

-

ATP solution.

-

Test inhibitor (e.g., Compound K) at various concentrations.

-

Quench solution: 1 M EDTA.

-

Detection system: TR-FRET using Eu-anti-His-tag and AlexaFluor 647-anti-pSLP-76 (S376) antibodies, or capillary electrophoresis for peptide substrates.[14]

-

-

Procedure:

-

Pre-incubate the test inhibitor at various concentrations with recombinant HPK1 (e.g., 0.625 nM) in kinase buffer for 30 minutes at room temperature.[12][14]

-

Initiate the kinase reaction by adding a mix of the substrate (e.g., 100 nM SLP-76 or 3 µM peptide) and ATP (e.g., 10-22 µM, near the Kₘ).[12][14]

-

Terminate the reaction by adding quench solution (e.g., final concentration of 15 mM EDTA).[14]

-

Add detection reagents (e.g., TR-FRET antibodies) and incubate as required.

-

Measure the signal (e.g., TR-FRET ratio or phosphorylated peptide quantity).

-

Plot the signal versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Co-Immunoprecipitation (Co-IP) of HPK1 and SLP-76

This technique is used to verify the physical interaction between HPK1 and SLP-76 within the cell, particularly after TCR stimulation.

-

Objective: To demonstrate the association of HPK1 with SLP-76 in T-cells.

-

Procedure:

-

Cell Lysis: Lyse stimulated (e.g., with anti-CD3/CD28 antibodies) and unstimulated Jurkat T-cells with ice-cold, non-denaturing lysis buffer (e.g., 1% Triton X-100 buffer with protease and phosphatase inhibitors).[22]

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[22]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-HPK1) overnight at 4°C with gentle rocking.[23]

-

Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[23]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[23]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-SLP-76) to detect co-precipitation.

-

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arcusbio.com [arcusbio.com]

- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 23. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

Hpk1-IN-30: A Technical Guide to Target Validation in Oncology Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hpk1-IN-30, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its validation as a promising target in oncology. This document details the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from preclinical studies.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Within the tumor microenvironment, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[3][4] Genetic studies in mice have demonstrated that the absence or inhibition of HPK1 kinase activity leads to enhanced T-cell activation, increased cytokine secretion, and potent anti-tumor immunity.[1] Consequently, the pharmacological inhibition of HPK1 has emerged as a compelling strategy in cancer immunotherapy.[5][6]

This compound has been identified as a potent inhibitor of HPK1, as disclosed in patent WO2021175271A1, where it is referred to as compound 3.[1][2][7] This guide will focus on the target validation of this compound in relevant oncology models.

HPK1 Signaling Pathway

HPK1 exerts its negative regulatory function by intervening in the signal transduction cascade downstream of the T-cell receptor. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the subsequent ubiquitination and degradation of SLP-76, which in turn attenuates the downstream signaling required for full T-cell activation, proliferation, and cytokine production.

References

- 1. mdpi.com [mdpi.com]

- 2. patentscope.wipo.int [patentscope.wipo.int]

- 3. WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof - Google Patents [patents.google.com]

- 4. WO2019206049A1 - Hpk1 inhibitors, preparation method and application thereof - Google Patents [patents.google.com]

- 5. Patent Public Search | USPTO [ppubs.uspto.gov]

- 6. Search for patents | USPTO [uspto.gov]

- 7. WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]

Downstream signaling effects of Hpk1-IN-30

An In-Depth Technical Guide on the Downstream Signaling Effects of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells (DCs).[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and attenuates the signaling cascade, thereby dampening T-cell activation, proliferation, and cytokine production.[1][4] This role as an intracellular immune checkpoint has made HPK1 a compelling target for small molecule inhibitors in the field of immuno-oncology.[3][5]

This technical guide details the core downstream signaling effects observed upon pharmacological inhibition of HPK1. As "Hpk1-IN-30" is not a publicly referenced small molecule, this document will focus on the well-documented effects of potent and selective HPK1 inhibitors as a class, using data from exemplar compounds to illustrate the key biological outcomes. The information presented is intended for researchers, scientists, and drug development professionals working to leverage HPK1 inhibition for therapeutic benefit.

Core Signaling Pathway of HPK1

Upon antigen presentation to a T-cell, the T-cell receptor (TCR) complex initiates a signaling cascade. HPK1 is recruited to the signalosome where it becomes catalytically active.[5] The primary and most well-understood function of active HPK1 is the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa) at the serine 376 residue (pSLP-76).[1][6] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization and subsequent proteasomal degradation of the SLP-76 signaling complex.[5][7] The disruption of this complex effectively terminates the downstream signal, reducing T-cell activation.[5]

Downstream Effects of HPK1 Inhibition

Pharmacological blockade of the HPK1 kinase domain prevents the phosphorylation of SLP-76. This action preserves the integrity of the TCR signalosome, leading to a more robust and sustained T-cell response. The primary downstream consequences are a direct reversal of HPK1's negative regulatory function.

Key measurable effects include:

-

Reduction of SLP-76 Phosphorylation: The most direct downstream effect is a dose-dependent decrease in pSLP-76 (Ser376) levels upon TCR stimulation.[2][6]

-

Enhanced T-Cell Activation & Proliferation: By sustaining the TCR signal, HPK1 inhibitors lead to increased expression of T-cell activation markers such as CD25 and CD69.[6]

-

Increased Pro-inflammatory Cytokine Production: Inhibition of HPK1 significantly boosts the secretion of key effector cytokines, including Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1][2][5]

-

Reversal of Immune Suppression: T-cells treated with HPK1 inhibitors show resistance to immunosuppressive factors prevalent in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[1][8]

Quantitative Data on HPK1 Inhibition

The following tables summarize publicly available data for various small molecule HPK1 inhibitors, demonstrating their effects on biochemical and cellular endpoints.

Table 1: Biochemical and Cellular Potency of Exemplar HPK1 Inhibitors

| Compound Name | Assay Type | Endpoint | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| CompK | Mouse Whole Blood | pSLP-76 Inhibition | ~6 µM (IC₅₀) | [6] |

| Compound 1 | Jurkat T-cells | pSLP-76 Inhibition | ~120 nM (IC₅₀) | [2] |

| Compound 2 | Jurkat T-cells | pSLP-76 Inhibition | ~20 nM (IC₅₀) | [2] |

| Compound 3 | Jurkat T-cells | pSLP-76 Inhibition | ~120 nM (IC₅₀) | [2] |

| AZ-3246 | Biochemical (ADP-Glo) | HPK1 Kinase Inhibition | <3 nM (IC₅₀) | [4] |

| AZ-3246 | Cellular | IL-2 Production | 90 nM (EC₅₀) | [4] |

| M074-2865 | Biochemical (Caliper) | HPK1 Kinase Inhibition | 2.93 µM (IC₅₀) |[9] |

Table 2: Effects of HPK1 Inhibition on T-Cell Function

| Treatment | Model System | Measured Effect | Result | Source |

|---|---|---|---|---|

| CompK | Human CD8+ T-cells | IFN-γ Secretion | Concentration-dependent increase | [6] |

| CompK | Tumor-bearing mice | T-cell Activation Markers | Increased expression of CD25 & CD69 | [6] |

| HPK1 Kinase-Dead | Tumor-bearing mice | Tumor Immune Infiltrate | Increased CD4, CD8, IFNγ, TNFα, Granzyme B | [8] |

| Compound 1, 2, 3 | Human PBMCs | IL-2 & IFN-γ Production | Dose-dependent increase |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the downstream effects of HPK1 inhibitors.

Protocol 1: Cellular pSLP-76 Inhibition Assay in Human Whole Blood

This protocol is adapted from studies measuring the direct target engagement of HPK1 inhibitors in a physiologically relevant matrix.[6]

-

Blood Collection: Collect fresh human whole blood into heparinized tubes.

-

Inhibitor Treatment: Aliquot whole blood and treat with the HPK1 inhibitor at various concentrations (e.g., 0.01 to 30 µM) or DMSO as a vehicle control. Incubate for 60 minutes at 37°C.

-

T-Cell Stimulation: Stimulate T-cells by adding anti-CD3 and anti-CD28 antibodies. Incubate for 15 minutes at 37°C.

-

Fixation and Permeabilization: Fix the cells immediately to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.

-

Staining: Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular pSLP-76 (Ser376).

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the IC₅₀ value by plotting the percent inhibition relative to the DMSO control against the inhibitor concentration.

Protocol 2: T-Cell Cytokine Production Assay

This protocol measures the functional consequence of HPK1 inhibition on T-cell effector function.[2][6]

-

Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. Optionally, enrich for specific T-cell subsets (e.g., CD8+ T-cells).

-

Plating and Treatment: Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and the HPK1 inhibitor at various concentrations (or DMSO control).

-

Incubation: Culture the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-γ and/or IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀ value.

Protocol 3: Biochemical HPK1 Kinase Assay (ADP-Glo™)

This in vitro assay quantifies the direct inhibitory activity of a compound on the isolated HPK1 enzyme.[1][4]

-

Reaction Setup: In a 384-well plate, set up a kinase reaction containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add the test compound across a range of concentrations.

-

Kinase Reaction: Incubate the plate at room temperature (e.g., for 1-2 hours) to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is directly proportional to the ADP produced and thus to the kinase activity.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the biochemical IC₅₀.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astrazeneca reveals new oral, selective HPK1 inhibitor and prodrug to increase IO therapy response | BioWorld [bioworld.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-30 and the Regulation of SLP-76 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in regulating T-cell activation through the phosphorylation of the adaptor protein SLP-76. It further details the mechanism of action of HPK1 inhibitors, with a focus on the conceptual compound "Hpk1-IN-30" as a representative potent and selective inhibitor, and provides experimental protocols for studying this critical signaling pathway.

Introduction to HPK1 and SLP-76 in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][3][4] This function makes HPK1 a compelling therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses.[4][5][6]

The SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is a critical adaptor protein in the TCR signaling cascade.[7][8] Upon TCR engagement, SLP-76 becomes phosphorylated on multiple tyrosine residues, creating docking sites for various downstream signaling molecules, including Vav, Nck, and Itk, which are essential for T-cell activation.[8][9]

The Regulatory Role of HPK1 in SLP-76 Phosphorylation

HPK1 negatively regulates T-cell activation by directly phosphorylating SLP-76 at Serine 376 (S376).[3][5][7] This phosphorylation event initiates a cascade that ultimately curtails T-cell signaling. The key steps are:

-

Phosphorylation of SLP-76: Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76 on S376.[10][11]

-

Recruitment of 14-3-3 Proteins: Phosphorylation at S376 creates a binding site for 14-3-3 proteins.[7][12]

-

Signalosome Disassembly: The binding of 14-3-3 proteins to SLP-76 disrupts the interaction of SLP-76 with other components of the LAT signalosome.[10][13]

-

Ubiquitination and Degradation: The SLP-76/14-3-3 complex is then targeted for ubiquitination at Lysine 30 and subsequent proteasomal degradation.[12][14]

This HPK1-mediated degradation of SLP-76 effectively terminates the downstream signaling pathways that lead to T-cell activation, proliferation, and cytokine production.[11][12]

This compound: A Potent and Selective HPK1 Inhibitor

While specific data for a compound named "this compound" is not publicly available, we will use this name to represent a hypothetical, potent, and selective small molecule inhibitor of HPK1. The primary mechanism of action for such an inhibitor would be to compete with ATP for the kinase's active site, thereby preventing the phosphorylation of its substrates, including SLP-76.[1][4]

Quantitative Data on HPK1 Inhibition

The following tables summarize representative quantitative data for potent HPK1 inhibitors, which would be analogous to the expected profile of this compound.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| KHK-6 | HPK1 | Kinase Activity Assay | 20 | [4] |

| Compound 1 | HPK1 | Kinase Activity Assay | <10 | [15] |

| ISR-05 | HPK1 | Radiometric Kinase Assay | 24,200 | [16] |

| ISR-03 | HPK1 | Radiometric Kinase Assay | 43,900 | [16] |

Table 2: Cellular Activity of Representative HPK1 Inhibitors on SLP-76 Phosphorylation and T-Cell Activation

| Cell Type | Treatment | Readout | Effect | Reference |

| Jurkat T-cells | HPK1 Inhibitor | pSLP-76 (S376) | Decreased | [17][18] |

| Human CD8+ T-cells | HPK1 Inhibitor | pSLP-76 (S376) | Decreased | [17] |

| Jurkat T-cells | HPK1 Knockout | IL-2 Production | Increased | [18] |

| Human CD8+ T-cells | HPK1 Inhibitor | IL-2 Secretion | Increased | [17] |

| Human CD8+ T-cells | HPK1 Inhibitor | IFN-γ Secretion | Increased | [17] |

Signaling Pathways and Experimental Workflows

HPK1-Mediated Regulation of SLP-76 Signaling Pathway

Caption: HPK1-mediated negative regulation of TCR signaling through SLP-76 phosphorylation.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the effect of this compound on T-cell activation.

Detailed Experimental Protocols

Western Blot for SLP-76 Phosphorylation

This protocol is for detecting the phosphorylation of SLP-76 at Serine 376 in response to TCR stimulation and HPK1 inhibition.

Materials:

-

Purified human T-cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies (for stimulation)

-

This compound (or other HPK1 inhibitor)

-

MG132 (proteasome inhibitor, optional)[12]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-SLP-76, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

SDS-PAGE gels and blotting apparatus

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture purified T-cells in RPMI-1640 medium.

-

Pre-treat cells with a dose range of this compound or DMSO (vehicle control) for 1-2 hours.

-

Optionally, pre-treat with MG132 (10 µM) for 4 hours to prevent proteasomal degradation of pSLP-76.[12]

-

Stimulate cells with plate-bound or soluble anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pSLP-76, anti-SLP-76, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

HPK1 In Vitro Kinase Assay

This protocol is for measuring the direct inhibitory effect of this compound on HPK1 kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate[2]

-

This compound (or other test compounds)

-

Kinase assay buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[19]

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Prepare a solution of recombinant HPK1 and MBP substrate in kinase assay buffer.

-

Prepare ATP solution in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the this compound dilutions.

-

Add the HPK1/MBP mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

T-Cell Activation Assay by Flow Cytometry

This protocol is for assessing the effect of this compound on the expression of T-cell activation markers.

Materials:

-

Purified human T-cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies

-

This compound

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture purified T-cells in a 96-well plate.

-

Treat cells with a dose range of this compound or DMSO.

-

Stimulate cells with anti-CD3/CD28 antibodies.

-

Incubate for 24-72 hours.

-

-

Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing CD25 and CD69.

-

Conclusion

The inhibition of HPK1 presents a promising strategy for enhancing T-cell-mediated anti-tumor immunity. By preventing the phosphorylation of SLP-76 at Serine 376, potent and selective inhibitors like the conceptual this compound can block the negative regulatory feedback loop, leading to sustained T-cell activation, proliferation, and cytokine production. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the efficacy of HPK1 inhibitors and further elucidate the intricate signaling pathways governing T-cell function.

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-SLP-76 (Tyr145) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 12. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arcusbio.com [arcusbio.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. bpsbioscience.com [bpsbioscience.com]

The function of HPK1 in dendritic cell activation

An In-depth Technical Guide on the Function of HPK1 in Dendritic Cell Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] While extensively studied for its role in T cell receptor signaling, HPK1 has emerged as a critical negative regulator of dendritic cell (DC) activation.[3][4] Genetic ablation or pharmacological inhibition of HPK1 in dendritic cells leads to a hyperactive phenotype characterized by enhanced maturation, increased expression of co-stimulatory molecules, and elevated production of pro-inflammatory cytokines.[5][6][7] This heightened state of activation endows HPK1-deficient DCs with a superior capacity to prime T cells and elicit potent anti-tumor immune responses.[8][9] Consequently, HPK1 is a promising molecular target for small molecule inhibitors in the field of immuno-oncology, aiming to bolster DC-mediated immunity against cancer.[10][11][12]

The Role of HPK1 as a Negative Regulator in DCs

HPK1 functions as an intracellular immune checkpoint, attenuating the signaling cascades that drive DC maturation and activation.[1] Studies using HPK1-deficient (HPK1-/-) mice have been instrumental in elucidating this role. Bone marrow-derived dendritic cells (BMDCs) from HPK1-/- mice, when stimulated with maturation signals like lipopolysaccharide (LPS), exhibit a significantly more potent activation profile compared to their wild-type (WT) counterparts.[3][6]

This enhanced activity is multifaceted:

-

Increased Expression of Co-stimulatory Molecules: Mature HPK1-/- BMDCs display higher surface levels of CD80, CD86, and MHC class II (I-A/I-E) molecules.[3][4] This upregulation enhances their ability to provide the necessary secondary signals for robust T cell activation.

-

Augmented Pro-inflammatory Cytokine Production: HPK1 deficiency leads to a marked increase in the secretion of key pro-inflammatory and Th1-polarizing cytokines, including IL-12, IL-1β, TNF-α, and IL-6.[4][8] Concurrently, the production of the immunosuppressive cytokine IL-10 has been reported to be reduced.[5]

-

Resistance to Apoptosis: HPK1-/- BMDCs show significant resistance to activation-induced apoptosis following LPS stimulation, potentially prolonging their lifespan and antigen-presenting function within the tumor microenvironment.[5][6][8]

-

Superior T Cell Priming: The culmination of these enhanced features results in HPK1-/- DCs being far more effective at stimulating T cell proliferation and function, both in vitro and in vivo.[3][8]

Pharmacological inhibition of HPK1 with small molecule inhibitors has been shown to replicate many of the effects observed in genetic knockout models, upregulating DC function and promoting anti-tumor immunity.[1][10]

HPK1 Signaling in Dendritic Cells

While the precise signaling pathway of HPK1 in dendritic cells is not as fully characterized as in T cells, it is understood to be downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Upon stimulation (e.g., by LPS binding to TLR4), a signaling cascade is initiated that leads to DC maturation. HPK1 acts as a brake on this pathway. Its kinase activity is thought to negatively regulate key signaling complexes, thereby dampening the downstream activation of transcription factors like NF-κB and AP-1, which are crucial for the expression of co-stimulatory molecules and cytokines.[3][8] Inhibition or absence of HPK1 removes this negative feedback, leading to a more robust and sustained activation signal.

Caption: HPK1 negatively regulates TLR4 signaling in dendritic cells.

Data Presentation: Effects of HPK1 Deficiency

The functional consequences of HPK1 loss in dendritic cells have been quantified across several studies. The tables below summarize these findings.

Table 1: Upregulation of Co-stimulatory Molecules in HPK1-/- BMDCs

| Marker | Change in Expression (HPK1-/- vs. WT) | Stimulus | Method | Reference |

|---|---|---|---|---|

| CD80 | Increased | LPS | Flow Cytometry | [3][4][5] |

| CD86 | Increased | LPS | Flow Cytometry | [3][4][5] |

| I-Ab (MHC-II) | Increased | LPS | Flow Cytometry | [3][4][8] |

| HLA-DR | Increased | LPS | Flow Cytometry |[1] |

Table 2: Altered Cytokine Profile in HPK1-/- BMDCs

| Cytokine | Change in Production (HPK1-/- vs. WT) | Stimulus | Method | Reference |

|---|---|---|---|---|

| IL-12 | Increased | LPS | ELISA | [3][4][5] |

| IL-1β | Increased | LPS / IFN-γ | ELISA | [3][4][13] |

| TNF-α | Increased | LPS | ELISA | [3][4][6] |

| IL-6 | Increased | LPS | ELISA | [3][4][6] |

| IL-10 | Reduced | LPS | ELISA |[5] |

Experimental Protocols

The investigation of HPK1 function in DCs relies on a set of core immunological techniques. Detailed methodologies for key experiments are provided below.

Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of DCs from mouse bone marrow precursors, a fundamental step for in vitro studies.

-

Harvesting Bone Marrow: Euthanize wild-type and HPK1-/- mice (e.g., C57BL/6 background) via an approved method. Sterilize hind legs with 70% ethanol. Isolate the femur and tibia and remove all muscle tissue.

-

Cell Isolation: Cut the ends of the bones and flush the marrow into a sterile petri dish using a 27-gauge needle with complete RPMI-1640 medium (10% FBS, 1% Pen-Strep, 50 µM 2-mercaptoethanol).

-

Red Blood Cell Lysis: Create a single-cell suspension by passing the marrow through a 70-µm cell strainer. Lyse red blood cells using ACK lysis buffer for 2-3 minutes, then neutralize with excess medium.

-

Cell Culture and Differentiation: Plate the cells at 2 x 106 cells per 100-mm petri dish in 10 mL of complete RPM-1640 supplemented with 20 ng/mL of recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

Incubation and Feeding: Culture the cells at 37°C in a 5% CO2 incubator. On day 3, add 10 mL of fresh GM-CSF-containing medium. On days 6 and 8, centrifuge the plates, aspirate half the medium, and replace it with fresh medium.

-

Maturation: On day 9 or 10, harvest the non-adherent and loosely adherent cells, which are now immature DCs. Induce maturation by re-plating the cells in fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) for 18-24 hours.

Caption: Experimental workflow for generating and analyzing BMDCs.

Flow Cytometry for Surface Marker Analysis

This protocol is used to quantify the expression of co-stimulatory molecules on the DC surface.

-

Cell Preparation: Harvest mature DCs (from protocol 4.1) and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

-

Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate on ice for 15 minutes to prevent non-specific antibody binding.

-

Staining: Add fluorescently-conjugated primary antibodies (e.g., FITC-anti-CD80, PE-anti-CD86, APC-anti-I-A/I-E) at pre-titrated optimal concentrations. Incubate on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer. Gate on viable, single cells to analyze the median fluorescence intensity (MFI) for each marker.

Cytokine Measurement by ELISA

This protocol quantifies the concentration of cytokines secreted by DCs into the culture supernatant.

-

Sample Collection: After the 24-hour LPS maturation period (protocol 4.1), collect the culture supernatants and centrifuge to remove any cells or debris. Store at -80°C until analysis.

-

ELISA Procedure: Use commercially available ELISA kits (e.g., for IL-12p70, TNF-α).

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.

-

Signal Generation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes. Wash again and add the TMB substrate.

-

Reading: Stop the reaction with stop solution and read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations based on the standard curve.

Implications for Drug Development

The established role of HPK1 as a negative regulator of DC activation presents a compelling rationale for its inhibition in cancer immunotherapy.[14]

Caption: Logical cascade from HPK1 inhibition to anti-tumor immunity.

By targeting HPK1, small molecule inhibitors can effectively "release the brakes" on dendritic cells.[15] This enhances their ability to process and present tumor-associated antigens, leading to the priming of a more robust and effective anti-tumor T cell response.[1][9] This strategy is particularly attractive because it may synergize with other immunotherapies, such as PD-1/PD-L1 checkpoint blockade, by improving the initial T cell activation step that is often a limiting factor in treatment efficacy.[1][12] Several HPK1 inhibitors are currently in preclinical and clinical development, highlighting the therapeutic promise of targeting this pathway.[11]

References

- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. arcusbio.com [arcusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-30 and the Tumor Microenvironment: A Technical Guide to Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threönine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy to enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the impact of HPK1 inhibitors, with a focus on the preclinical evaluation of compounds like Hpk1-IN-30, on the tumor microenvironment (TME). We consolidate key quantitative data from preclinical studies of representative HPK1 inhibitors, detail essential experimental protocols for their evaluation, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction to HPK1 as an Immuno-Oncology Target

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of T-cell activation, proliferation, and cytokine production.[1][3] By inhibiting HPK1, the aim is to unleash a more robust and sustained anti-tumor immune response. Preclinical studies have demonstrated that genetic knockout or pharmacological inhibition of HPK1 can lead to enhanced T-cell and dendritic cell (DC) function, increased cytokine secretion, and significant tumor growth inhibition, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][4][5]

Quantitative Preclinical Data for HPK1 Inhibitors

The following tables summarize key quantitative data from preclinical studies of various HPK1 inhibitors, providing insights into their potency and effects on the tumor microenvironment.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference |

| NDI-101150 | HPK1 | Biochemical Assay | 0.7 | [6] |

| Unnamed Inhibitor [I] | HPK1 | Biochemical Assay | 10.4 | [7] |

| BGB-15025 | HPK1 | Biochemical Assay | 1.04 | [8] |

| CFI-402411 | HPK1 | Biochemical Assay | 4.0 ± 1.3 | [9] |

| Compound K | HPK1 | Biochemical Assay | 2.6 | [3] |

| BB3008 | HPK1 | pSLP-76 Cellular Assay | 30 |

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

| Compound | Mouse Model | Dosing | Outcome | Reference |

| NDI-101150 | EMT-6 | 75 mg/kg p.o. | Complete response in 7/10 mice | [6] |

| Unnamed Inhibitor [I] | CT26 | 30 mg/kg p.o. (BID) | 42% Tumor Growth Inhibition (TGI) | [7] |

| Unnamed Inhibitor [I] + anti-PD-1 | CT26 | 30 mg/kg p.o. (BID) + 3 mg/kg i.p. | 95% TGI | [7] |

| BGB-15025 | GL261 | Not Specified | Single-agent anti-tumor activity | [10] |

| BGB-15025 + anti-PD-1 | CT26, EMT-6 | Not Specified | Combination effect observed | [10] |

| Compound K + anti-PD-1 | 1956 Sarcoma, MC38 | Not Specified | Superb antitumor efficacy | [4] |

| BB3008 | CT26, Hepa 1-6, 4T1 | Not Specified | Significant TGI as single agent |

Table 3: Impact of HPK1 Inhibition on Immune Cells and Cytokines

| Compound | Experimental System | Finding | Reference |

| NDI-101150 | Human CD4+ and CD8+ T cells | Increased IL-2 and IFN-γ production | [6] |

| NDI-101150 | Human B-cells and Dendritic Cells | Increased activation | [6] |

| NDI-101150 | On-treatment patient biopsies | Increase in activated CD8+ T cells and dendritic cell infiltration | [11] |

| BGB-15025 | T-cell based assay | Increased IL-2 production | [8] |

| Compound K | Human CD8+ T cells | Enhanced IFN-γ secretion | [1] |

| Compound K | Human Dendritic Cells | Augmented TNF-α+ DC population | [1] |

| BB3008 | Jurkat cells, human T cells, PBMCs | Boosted IL-2 production |

Key Experimental Protocols

This section provides detailed methodologies for essential preclinical experiments to evaluate the impact of this compound on the tumor microenvironment.

Syngeneic Mouse Tumor Model

This protocol describes the establishment of a syngeneic tumor model and subsequent analysis of the tumor microenvironment.[12][13][14][15][16]

-

Cell Culture: Culture a murine cancer cell line compatible with the chosen mouse strain (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Tumor Implantation: Harvest cancer cells during their logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^6 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1). Administer this compound orally at the desired dose and schedule. Administer anti-PD-1 antibody intraperitoneally.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Harvest: At the end of the study (based on tumor size limits or a predetermined time point), euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.

Isolation and Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the isolation and immunophenotyping of TILs from harvested tumors.[17][18][19][20]

-

Tumor Digestion: Mince the harvested tumor tissue and digest in a solution containing collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C with gentle agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Leukocyte Isolation (Optional): To enrich for immune cells, perform a density gradient centrifugation using Ficoll-Paque or Percoll.

-

Cell Staining: Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS) and stain with a viability dye (e.g., Zombie NIR) to exclude dead cells.

-

Antibody Staining: Incubate cells with a cocktail of fluorophore-conjugated antibodies against cell surface markers to identify different immune cell populations. A typical panel for T cells and myeloid cells might include:

-

T-cells: CD45, CD3, CD4, CD8, PD-1, Tim-3, Lag-3

-

Myeloid cells: CD45, CD11b, Ly6G, Ly6C, F4/80

-

-

Intracellular Staining (for cytokines): For intracellular cytokine analysis, stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining. After surface staining, fix and permeabilize the cells before staining for intracellular cytokines like IFN-γ and TNF-α.

-

Flow Cytometry Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data using software like FlowJo, employing a gating strategy to identify and quantify different immune cell populations.

In Vitro T-Cell Activation and Cytokine Production Assay

This protocol describes the in vitro assessment of this compound's effect on T-cell activation and cytokine release.[21][22][23][24]

-

T-Cell Isolation: Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

-

Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.

-

Cell Plating and Treatment: Wash the plate to remove unbound antibody. Plate the isolated T cells at a density of 1 x 10^5 cells/well. Add this compound at various concentrations.

-

Co-stimulation: Add a soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells to provide a co-stimulatory signal.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cell Proliferation Analysis (Optional): To measure proliferation, add a proliferation dye (e.g., CFSE) to the T cells before plating or pulse with BrdU before harvesting. Analyze by flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines the quantification of cytokines like IFN-γ and IL-2 in cell culture supernatants or plasma.[25][26][27]

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add diluted standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

-

Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway, a typical experimental workflow for evaluating HPK1 inhibitors, and the logical flow of their impact on the tumor microenvironment.

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beonemedinfo.com [beonemedinfo.com]

- 6. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]

- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 8. beonemedinfo.com [beonemedinfo.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]

- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]

- 15. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 18. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]

- 20. miltenyibiotec.com [miltenyibiotec.com]

- 21. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 23. Rapid-Act T Cell Activation Kit (Human, Anti-CD3/CD28) | Cell Signaling Technology [awsprod-cellsignal.com]

- 24. bdbiosciences.com [bdbiosciences.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. weldonbiotech.com [weldonbiotech.com]

- 27. bioworlde.com [bioworlde.com]

Investigating HPK1 as a Therapeutic Target in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2] By dampening the signaling cascades downstream of T-cell and B-cell receptors, HPK1 effectively acts as an intracellular immune checkpoint, limiting the activation, proliferation, and effector function of lymphocytes.[3][4] Tumors can exploit this regulatory mechanism to evade immune surveillance.[3] Consequently, the pharmacological inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of HPK1 as a therapeutic target, summarizing key preclinical and clinical data, detailing essential experimental protocols for its investigation, and illustrating the underlying biological rationale and scientific workflow through comprehensive diagrams.

Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant proportion of patients do not respond to these treatments, highlighting the need for novel therapeutic strategies.[5] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling, a process integral to the body's immune response against tumors.[6][7] Genetic knockout or kinase-dead knock-in of HPK1 in preclinical models has consistently demonstrated enhanced T-cell activation, increased pro-inflammatory cytokine production, and robust tumor growth inhibition, validating its role as a promising immuno-oncology target.[2][8]

Small molecule inhibitors of HPK1 aim to block its kinase activity, thereby preventing the phosphorylation of downstream substrates and disrupting the negative feedback loop that suppresses T-cell activation.[3] This leads to a more active and proliferative state for T-cells, enhancing their capacity to target and destroy cancer cells.[3] Furthermore, HPK1 inhibition has been shown to modulate the tumor microenvironment, fostering a more immunogenic milieu.[3] Several HPK1 inhibitors are currently in preclinical and clinical development, showing promise both as monotherapies and in combination with other immunotherapeutic agents like anti-PD-1 antibodies.[9][10]

dot

Caption: Logical flow illustrating the rationale for HPK1 inhibition in cancer therapy.

The HPK1 Signaling Pathway

HPK1 is a central node in the negative regulation of T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse through interactions with adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][11] Other adaptor proteins such as Growth factor receptor-bound protein 2 (GRB2), the v-crk avian sarcoma virus CT10 oncogene homolog (CRK) family, and HPK1-interacting protein of 55 kDa (HIP-55) also play roles in HPK1's recruitment and activation.[6]

Once activated, HPK1 phosphorylates SLP-76 at Serine 376.[11][12] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[12] The destabilization of this complex attenuates downstream signaling pathways, including the activation of phospholipase C-gamma 1 (PLCγ1), the mobilization of intracellular calcium, and the activation of the Ras-MAPK/ERK and NF-κB pathways. The net result is a dampening of T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).

dot

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Quantitative Data on HPK1 Inhibitors

A growing number of small molecule HPK1 inhibitors are being developed. The following tables summarize publicly available preclinical data for several of these compounds. It is important to note that direct comparison of potencies can be challenging due to variations in assay conditions between different studies.

Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular Assay | Cellular IC50 (nM) | Reference(s) |

| NDI-101150 | 0.7 | pSLP-76 (in vivo) | 8,650 (mg/kg) | [1][13] |

| Compound from EMD Serono | 0.2 | Jurkat pSLP-76 | 3 | [11] |

| Primary T-cell IL-2 | 1.5 | [11] | ||

| XHS | 2.6 | SLP-76 PBMC | 600 | [14] |

| XHV | 89 | N/A | N/A | [14] |

| GNE-1858 | 1.9 | N/A | N/A | [15] |

| Compound 22 | 0.061 | N/A | N/A | [15] |

| Sunitinib (multi-kinase inhibitor) | ~10 (Ki) | N/A | N/A | [15][16] |

Table 2: In Vivo Efficacy of Selected HPK1 Inhibitors in Syngeneic Mouse Models

| Compound | Mouse Model | Treatment | Outcome | Reference(s) |

| NDI-101150 | EMT-6 (Breast Cancer) | Monotherapy | Complete response in 7/10 mice | [1] |

| CT26 (Colon), A20 (Lymphoma), Hepa1-6 (Liver) | Monotherapy | Tumor growth inhibition | [13] | |